4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine
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Overview
Description
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a dihydroquinoline moiety, a fluorophenyl piperazine group, and a triazine core, making it a versatile candidate for numerous applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include Grignard reagents, dehydrating agents, and reducing agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as employing catalysts to enhance reaction efficiency. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Diaryl-1,2-dihydroquinolines: These compounds share the dihydroquinoline core and exhibit similar pharmacological properties.
Fluorophenyl Piperazines: Compounds with the fluorophenyl piperazine group are known for their bioactivity and are used in various therapeutic applications.
Triazine Derivatives: Triazine-based compounds are widely used in medicinal chemistry and material science.
Uniqueness
The uniqueness of 4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine lies in its combination of structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN7/c24-18-7-9-19(10-8-18)30-14-12-29(13-15-30)16-21-26-22(25)28-23(27-21)31-11-3-5-17-4-1-2-6-20(17)31/h1-2,4,6-10H,3,5,11-16H2,(H2,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILWUYINOMCJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)N)CN4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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